Benzenepropanal, 2,6-dimethyl-

Description

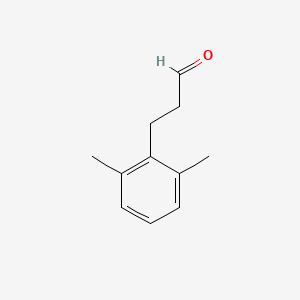

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6,8H,4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYPDOIEZBGABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310176 | |

| Record name | 2,6-Dimethylbenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070990-24-7 | |

| Record name | 2,6-Dimethylbenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070990-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylbenzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzenepropanal, 2,6 Dimethyl and Analogues

Chemo- and Regioselective Synthetic Routes for Benzenepropanal, 2,6-dimethyl-

The selective synthesis of Benzenepropanal, 2,6-dimethyl- requires precise control over chemical reactions to yield the desired isomer and functional group.

Catalytic Approaches

Catalysis plays a pivotal role in the efficient and selective synthesis of benzenepropanal derivatives. Various catalytic systems have been explored to achieve high yields and selectivities.

Palladium-mediated Catalysis: Palladium catalysts are effective for cross-coupling reactions. For instance, a two-step, one-pot protocol for synthesizing 2-aryl propionic acids involves a palladium-catalyzed Heck reaction of an aryl bromide with ethene, followed by hydroxycarbonylation. mdpi.com This methodology could be adapted for the synthesis of benzenepropanal derivatives. The choice of ligand is crucial; for example, ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) have been shown to facilitate both catalytic steps. mdpi.com Palladium catalysis is also employed in the synthesis of N-arylated carbazoles and 2-cyanoindoles, demonstrating its versatility in constructing complex molecular scaffolds. organic-chemistry.orgbeilstein-journals.org

Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral secondary amines, such as proline and its derivatives, can catalyze aldol (B89426) reactions to form chiral products with high enantioselectivity. mdpi.com For example, the intramolecular cyclization of certain keto-triones catalyzed by L-proline yields the Wieland-Miescher ketone with high enantiomeric excess. mdpi.com This approach, which proceeds through a chiral enamine intermediate, has been widely applied in the synthesis of complex molecules. mdpi.com Additionally, imidazolidinone catalysts have proven effective in activating α,β-unsaturated ketones for Diels-Alder reactions. mdpi.com

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. researchgate.nettcichemicals.com This strategy can be combined with transition metal catalysis, in what is known as metallaphotoredox catalysis, to achieve novel reactivity. princeton.edu For instance, the combination of a photocatalyst with a nickel catalyst can facilitate the coupling of 2-iodoaniline (B362364) derivatives with terminal alkenes to produce indolines with high regioselectivity. princeton.eduorganic-chemistry.org This dual catalytic system leverages the ability of the photocatalyst to act as a single electron transfer agent, enabling challenging bond formations. organic-chemistry.org

Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, offer an efficient route to complex molecules. frontiersin.org Well-known MCRs include the Biginelli, Hantzsch, Passerini, and Ugi reactions. scielo.br These reactions are highly convergent and atom-economical. nih.gov For example, the Hantzsch dihydropyridine (B1217469) synthesis is a pseudo four-component reaction that yields dihydropyridines. nih.gov

Tandem processes, where multiple bond-forming events occur sequentially in a single pot, also provide an elegant approach to complex structures. A tandem decarboxylative hydroformylation–hydrogenation catalytic system has been developed using a mixture of supramolecular catalysts. acs.org This system effectively converts α,β-unsaturated acids into alcohols. acs.org

Strategies for Aldehyde Functionality Introduction and Protection

The introduction and protection of the aldehyde group are critical steps in the synthesis of benzenepropanal derivatives. Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a direct method for introducing an aldehyde. acs.orgrsc.org Rhodium-based catalysts are often used for this transformation. rsc.orgacs.org For instance, the hydroformylation of allyl derivatives can produce chiral aldehydes with high enantioselectivity. acs.org

During a synthetic sequence, it is often necessary to protect the reactive aldehyde group. This can be achieved by converting the aldehyde into a more stable functional group, such as an acetal (B89532). For example, in the synthesis of the key intermediate dimethyl acetal 45, the aldehyde formed from hydroformylation was protected in situ with trimethyl orthoformate in methanol. rsc.org

Stereoselective Synthesis of Chiral Benzenepropanal, 2,6-dimethyl- Derivatives

The synthesis of specific stereoisomers of chiral benzenepropanal derivatives is crucial for applications where biological activity is dependent on the three-dimensional structure of the molecule.

Asymmetric Catalysis and Auxiliary-Controlled Methods

Asymmetric Catalysis: This approach utilizes a chiral catalyst to induce stereoselectivity in a reaction. wikipedia.org Asymmetric hydrogenation, for example, employs chiral phosphine (B1218219) ligands to deliver hydrogen atoms to a substrate with high spatial control, leading to the formation of a single enantiomer. wikipedia.org Chiral Brønsted bases and ion-pairing catalysts have also been developed for a variety of asymmetric transformations. frontiersin.orgnih.gov

Auxiliary-Controlled Methods: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. caltech.eduwikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric aldol and alkylation reactions. wikipedia.orgblogspot.comsioc-journal.cn The auxiliary controls the facial selectivity of the enolate addition to an electrophile. blogspot.com Pseudoephedrine is another practical chiral auxiliary that can be used for the diastereoselective alkylation of amide enolates, leading to highly enantiomerically enriched products after cleavage. caltech.edu

Diastereoselective Transformations

Diastereoselective reactions are used to create a specific stereoisomer from a molecule that already contains a chiral center. For example, the alkylation of enolates derived from pseudoephedrine amides with a range of alkyl halides proceeds with high diastereoselectivity to give α-substituted products. caltech.edu Similarly, the use of chiral auxiliaries in aldol reactions can control the geometry of the enolate and the facial selectivity of its addition to an aldehyde, resulting in a high degree of diastereoselectivity. blogspot.com

Green Chemistry Principles and Sustainable Synthesis of Benzenepropanal, 2,6-dimethyl-

The pursuit of sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of fine chemicals, including fragrance compounds like Benzenepropanal, 2,6-dimethyl-. While specific studies on the green synthesis of this exact compound are not extensively documented, principles can be applied to its most probable synthetic routes.

Solvent-Free or Aqueous Media Reactions

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose health risks. The shift towards solvent-free or aqueous media reactions is a cornerstone of green chemistry.

For the synthesis of Benzenepropanal, 2,6-dimethyl-, a plausible route is the hydroformylation of 2,6-dimethylstyrene (B1328765). This reaction, which involves the addition of a formyl group and a hydrogen atom across the double bond, can be adapted to aqueous biphasic systems. In such a system, a water-soluble catalyst, typically a rhodium complex with sulfonated phosphine ligands like TPPTS (tris(3-sulfophenyl)phosphine trisodium (B8492382) salt), is employed. The catalyst remains in the aqueous phase, facilitating easy separation from the organic product phase, allowing for catalyst recycling and minimizing solvent waste.

Another potential green approach involves adapting the alkylation of a 2,6-dimethylbenzyl halide with a propanal derivative. While traditionally conducted in organic solvents, the use of phase-transfer catalysis (PTC) can enable the reaction in an aqueous-organic biphasic system or even under solvent-free conditions. The phase-transfer catalyst facilitates the transport of the reactive species across the phase boundary, enhancing reaction rates and eliminating the need for large volumes of hazardous solvents. The use of greener solvents like dimethyl carbonate, which is biodegradable and has low toxicity, could also be explored. google.com

Table 1: Comparison of Conventional vs. Green Solvents for Aldehyde Synthesis

| Parameter | Conventional Solvents (e.g., Toluene (B28343), THF) | Green Alternatives (e.g., Water, Supercritical CO2, Ionic Liquids) |

| Environmental Impact | High (VOC emissions, persistence) | Low to negligible |

| Toxicity | Often high (carcinogenic, neurotoxic) | Generally low |

| Recyclability | Moderate to difficult | High (especially water and scCO2) |

| Reaction Conditions | Often requires anhydrous conditions | Can be adapted for aqueous or biphasic systems |

Atom Economy and Waste Minimization in Benzenepropanal, 2,6-dimethyl- Production

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. google.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. google.com

The hydroformylation of 2,6-dimethylstyrene to produce Benzenepropanal, 2,6-dimethyl- is an excellent example of an atom-economical reaction. In theory, this reaction has a 100% atom economy as all the atoms of the reactants (2,6-dimethylstyrene and syngas - a mixture of CO and H2) are incorporated into the final product.

Reaction: C₁₀H₁₂ (2,6-dimethylstyrene) + CO + H₂ → C₁₁H₁₄O (Benzenepropanal, 2,6-dimethyl-)

Waste minimization is closely linked to atom economy and the choice of reaction type. Catalytic reactions are inherently superior to stoichiometric ones in this regard. assocaseari.it The use of heterogeneous catalysts, which can be easily filtered off, or homogeneous catalysts in biphasic systems that allow for recycling, significantly reduces waste streams. rsc.orgresearchgate.net For the synthesis of Benzenepropanal, 2,6-dimethyl-, employing a recyclable catalyst for hydroformylation would be a key strategy for waste minimization.

Table 2: Atom Economy of Plausible Synthetic Routes to Benzenepropanal, 2,6-dimethyl-

| Synthetic Route | Key Reactants | Key Byproducts | Theoretical Atom Economy |

| Hydroformylation | 2,6-Dimethylstyrene, Carbon Monoxide, Hydrogen | None (in ideal reaction) | 100% |

| Alkylation of 2,6-Dimethylbenzyl Halide | 2,6-Dimethylbenzyl halide, Propanal enolate | Metal Halide Salt | < 100% |

| Oxidation of 3-(2,6-dimethylphenyl)propan-1-ol | 3-(2,6-dimethylphenyl)propan-1-ol, Oxidant (e.g., PCC) | Reduced oxidant species | < 100% |

Process Intensification and Scale-Up Investigations for Benzenepropanal, 2,6-dimethyl- Synthesis

Process intensification (PI) refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. chemicalbook.comunistra.fr For the synthesis of Benzenepropanal, 2,6-dimethyl-, several PI strategies could be investigated to enhance production efficiency and sustainability on an industrial scale.

One of the most promising PI technologies applicable to the hydroformylation route is the use of microreactors. These devices offer a very high surface-area-to-volume ratio, leading to enhanced heat and mass transfer. This allows for precise temperature control, which is crucial for selectivity in hydroformylation, and can improve safety when handling exothermic reactions and toxic gases like carbon monoxide. The continuous flow nature of microreactors also allows for better process control and can lead to higher yields and purity compared to batch reactors. chemicalbook.com

Another PI strategy is reactive distillation, where the chemical reactor is also the still. nih.govorgsyn.org While less directly applicable to hydroformylation, it could be considered for subsequent purification steps or for alternative synthetic routes where a reversible reaction is involved, and the continuous removal of a product drives the equilibrium towards higher conversion.

For the scale-up of a potential industrial synthesis of Benzenepropanal, 2,6-dimethyl-, computational fluid dynamics (CFD) can be a valuable tool. dss.go.th CFD simulations can help in designing and optimizing the reactor geometry, gas dispersion, and mixing characteristics in stirred-tank or bubble column reactors, which are commonly used for gas-liquid reactions like hydroformylation. This can help in achieving consistent product quality and maximizing throughput during the transition from laboratory to industrial scale.

Table 3: Potential Process Intensification Strategies for Benzenepropanal, 2,6-dimethyl- Synthesis

| PI Strategy | Potential Advantages | Applicability to Synthesis |

| Microreactors | Enhanced heat & mass transfer, improved safety, precise process control, higher yields. chemicalbook.com | Highly suitable for the hydroformylation of 2,6-dimethylstyrene. |

| Reactive Distillation | Increased conversion, energy savings, reduced capital cost. nih.gov | Potentially applicable for purification or alternative equilibrium-limited syntheses. |

| Membrane Reactors | In-situ product separation, shifting reaction equilibrium, catalyst retention. | Could be used to retain a homogeneous catalyst in a continuous process. |

| Ultrasonic or Microwave-Assisted Synthesis | Enhanced reaction rates, reduced reaction times, potential for lower temperatures. | Feasibility would require specific investigation for the target synthesis. |

Elucidation of Reaction Mechanisms and Transformation Pathways Involving Benzenepropanal, 2,6 Dimethyl

Nucleophilic Addition Reactions at the Benzenepropanal, 2,6-dimethyl- Carbonyl Group

The aldehyde functionality in Benzenepropanal, 2,6-dimethyl- is a primary site for nucleophilic attack. The presence of two methyl groups ortho to the propanal substituent on the benzene (B151609) ring introduces significant steric hindrance, which can influence the rates and outcomes of these reactions compared to less substituted aromatic aldehydes.

Mechanistic Studies of Aldol (B89426) and Mannich Type Reactions

Aldol and Claisen-Schmidt Condensations:

The Aldol reaction, a cornerstone of carbon-carbon bond formation, involves the reaction of an enolate with a carbonyl compound. wikipedia.orglibretexts.orgpressbooks.pub In the context of Benzenepropanal, 2,6-dimethyl-, it can act as the electrophilic partner in a crossed or mixed aldol reaction, particularly in a Claisen-Schmidt condensation where the other reactant is a ketone or an aldehyde with α-hydrogens. gordon.eduwikipedia.orgnumberanalytics.com

The general mechanism for a base-catalyzed Claisen-Schmidt condensation is as follows:

Enolate Formation: A base abstracts an α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate. gordon.eduvanderbilt.edu

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of Benzenepropanal, 2,6-dimethyl-, forming a tetrahedral alkoxide intermediate. The steric bulk from the 2,6-dimethylphenyl group may hinder this approach, potentially requiring more forcing reaction conditions compared to unhindered aldehydes like benzaldehyde.

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or alcohol) to yield a β-hydroxy ketone (an aldol addition product). libretexts.orgpressbooks.pub

Dehydration: Under heating or stronger basic/acidic conditions, the β-hydroxy ketone readily undergoes dehydration to form a more stable, conjugated α,β-unsaturated ketone (chalcone-like structure). escholarship.org The rate-limiting step in such condensations is often the final elimination of the hydroxide (B78521) ion. escholarship.org

Mannich Reaction:

The Mannich reaction involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. nih.govgoogle.com Benzenepropanal, 2,6-dimethyl-, can serve as the aldehyde component in this three-component reaction, along with a primary or secondary amine and another carbonyl compound containing an α-hydrogen. acs.org

The mechanism proceeds via the formation of an Eschenmoser's salt-like iminium ion:

Iminium Ion Formation: The amine reacts with the aldehyde (Benzenepropanal, 2,6-dimethyl-) to form a hemiaminal, which then dehydrates to form a sterically hindered iminium ion.

Enol/Enolate Formation: The active hydrogen compound (e.g., a ketone) forms an enol or enolate under the reaction conditions.

Nucleophilic Attack: The enol/enolate attacks the electrophilic carbon of the iminium ion, forming the Mannich base.

Research on Mannich reactions with sterically demanding aldehydes indicates that the formation of the iminium ion can be a critical, and sometimes slower, step. google.comnih.gov Highly effective Mannich detergents have been synthesized from sterically-hindered primary amino groups, a hydrocarbyl-substituted hydroxyaromatic compound, and an aldehyde. google.com

Reductions and Oxidations Affecting the Aldehyde Moiety

Reduction Reactions:

The aldehyde group of Benzenepropanal, 2,6-dimethyl- can be reduced to a primary alcohol, 2,6-dimethyl-1-propan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions proceed via nucleophilic addition of a hydride ion to the carbonyl carbon.

| Reducing Agent | Typical Solvent | Product | Notes |

| Sodium Borohydride (NaBH₄) | Alcohols (e.g., Ethanol, Methanol) | 3-(2,6-dimethylphenyl)propan-1-ol | Milder and more selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Ethers (e.g., Diethyl ether, THF) | 3-(2,6-dimethylphenyl)propan-1-ol | More powerful, less selective, reacts violently with protic solvents. |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | 3-(2,6-dimethylphenyl)propan-1-ol | Catalysts like Pd, Pt, or Ni are used. Can also reduce other unsaturated groups. lew.ro |

For α,β-unsaturated aldehydes, selective 1,2-reduction of the carbonyl group to an allylic alcohol, or 1,4-conjugate reduction to a saturated aldehyde can be achieved using specific reagents. organic-chemistry.orgnih.govresearchgate.net For instance, rhodium(bisoxazolinylphenyl) complexes can catalyze the selective conjugate reduction of α,β-unsaturated aldehydes. organic-chemistry.org

Oxidation Reactions:

The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(2,6-dimethylphenyl)propanoic acid. Several oxidizing agents can accomplish this transformation. The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂), is particularly effective for oxidizing aldehydes, including sterically hindered and α,β-unsaturated ones, to carboxylic acids under mild conditions. wikipedia.org

| Oxidizing Agent | Typical Conditions | Product | Notes |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 3-(2,6-dimethylphenyl)propanoic acid | Strong oxidant, can cleave other functional groups. |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acidic | 3-(2,6-dimethylphenyl)propanoic acid | Strong oxidant, not suitable for acid-sensitive compounds. |

| Sodium Chlorite (NaClO₂) | Mildly acidic (e.g., with NaH₂PO₄), often with a chlorine scavenger (e.g., 2-methyl-2-butene) | 3-(2,6-dimethylphenyl)propanoic acid | Known as the Pinnick oxidation; highly selective for aldehydes. wikipedia.org |

| Sodium Hypochlorite (NaClO) | Basic media, with or without microwave irradiation | 3-(2,6-dimethylphenyl)propanoic acid | A cost-effective and environmentally benign method. researchgate.net |

Rhodium-catalyzed oxidative amidation has been developed for sterically hindered aldehydes to directly form amides. acs.org

Electrophilic and Nucleophilic Aromatic Substitution on the 2,6-Dimethylphenyl Ring

Influence of Steric Hindrance from Methyl Groups

The two methyl groups at the ortho positions of the phenyl ring in Benzenepropanal, 2,6-dimethyl- exert significant steric hindrance. This steric crowding impedes the approach of electrophiles to the positions ortho to the propanal side chain (positions 3 and 5) and to the ipso-position. Consequently, electrophilic substitution reactions are expected to be slower compared to less hindered substrates like toluene (B28343) or even m-xylene. This steric effect is a well-documented phenomenon in reactions involving 2,6-disubstituted aromatic compounds.

Regioselectivity and Electronic Effects

The combined electronic effects of the three substituents (two methyl groups and one propanal group) and the dominant steric hindrance from the methyl groups will dictate the regioselectivity. The positions available for substitution are C3, C4, and C5.

C4 (para-position): This position is electronically activated by both methyl groups and is the least sterically hindered of the available positions. Therefore, electrophilic substitution is most likely to occur at the C4 position.

C3 and C5 (meta-positions): These positions are ortho to one methyl group and meta to the other, and adjacent to the bulky propanal substituent. They are sterically hindered and less electronically activated than the C4 position.

Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to yield predominantly the 4-substituted product. msu.edu For instance, in Friedel-Crafts acylation, high regioselectivity for the para position is often observed in reactions of substituted benzenes. nih.govchemistryjournals.netacs.org

Rearrangement Reactions and Fragmentation Processes of Benzenepropanal, 2,6-dimethyl-

Rearrangement Reactions:

While specific rearrangement studies on Benzenepropanal, 2,6-dimethyl- are scarce, analogous compounds provide insights into potential pathways. Phenylpropanal itself can undergo rearrangements under certain conditions. For instance, epoxidation of related styrenes followed by Lewis acid treatment can lead to rearrangement to phenylpropanal derivatives. acs.org Carbocation intermediates, which could be formed under strongly acidic conditions or during certain substitution reactions, are prone to rearrangement, such as hydride shifts, to form more stable carbocations. masterorganicchemistry.comlibretexts.org The Fries rearrangement is another relevant reaction type, involving the transformation of an aryl ester into a hydroxy aryl ketone, though this would require prior conversion of the aldehyde to an ester. byjus.com

Fragmentation Processes:

In mass spectrometry, Benzenepropanal, 2,6-dimethyl- would undergo fragmentation following ionization. libretexts.orgyoutube.com The fragmentation pattern is crucial for its structural elucidation. Key fragmentation pathways for substituted phenylpropanals include:

McLafferty Rearrangement: If applicable, this involves the transfer of a γ-hydrogen to the carbonyl oxygen with subsequent cleavage of the α,β-bond.

Cleavage alpha to the carbonyl group: This would lead to the loss of a hydrogen radical or the propanal side chain.

Cleavage beta to the ring: This would generate a stable benzylic or tropylium-like cation. The presence of the 2,6-dimethyl groups would influence the stability of the resulting fragment ions.

Loss of small neutral molecules: Fragmentation can involve the loss of molecules like CO, H₂O (from the molecular ion if hydrated), or ethene. acs.org

Studies on the mass spectrometry of substituted phenylpropanoids show that fragmentation is highly dependent on the nature and position of substituents. nih.govresearchgate.net The 2,6-dimethyl substitution pattern would likely lead to characteristic fragments reflecting the stability of the dimethylbenzyl cation or related structures.

Reaction Kinetics and Thermodynamic Analysis of Benzenepropanal, 2,6-dimethyl- Transformations

A comprehensive review of available scientific literature indicates a notable scarcity of specific, published experimental data concerning the reaction kinetics and thermodynamic parameters for transformations of Benzenepropanal, 2,6-dimethyl-. Detailed studies providing explicit rate constants (k), activation energies (Ea), or thermodynamic values such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this specific compound are not readily found in publicly accessible databases.

However, based on its chemical structure—an aromatic aldehyde with steric hindrance around the propanal group—we can infer the general principles that govern its reactivity. The transformations of Benzenepropanal, 2,6-dimethyl- would primarily involve the aldehyde functional group and the substituted benzene ring.

General Principles of Reaction Kinetics

The kinetics of chemical reactions involving Benzenepropanal, 2,6-dimethyl- are dictated by factors such as the concentration of reactants, temperature, and the presence of catalysts. The rate of a given transformation can be described by a rate law, and the temperature dependence of the rate constant is typically modeled by the Arrhenius equation. byjus.comoregonstate.edu

Arrhenius Equation: k = Ae-Ea/RT

Where 'k' is the rate constant, 'A' is the pre-exponential factor (related to collision frequency and orientation), 'Ea' is the activation energy, 'R' is the universal gas constant, and 'T' is the absolute temperature. byjus.com

A higher activation energy implies a slower reaction rate, as more energy is required for the reactant molecules to reach the transition state. researchgate.net For Benzenepropanal, 2,6-dimethyl-, the bulky methyl groups at the 2 and 6 positions on the benzene ring can introduce significant steric hindrance, potentially increasing the activation energy for reactions involving direct interaction with the aromatic ring or the benzylic position.

Potential Transformations and Their Kinetic Profiles

Oxidation of the Aldehyde Group: The aldehyde functional group is susceptible to oxidation to form the corresponding carboxylic acid, 2,6-dimethylbenzenepropanoic acid. This is a common transformation for aldehydes and can be achieved with various oxidizing agents. The kinetics of such a reaction would be influenced by the choice of oxidant and reaction conditions.

Reduction of the Aldehyde Group: The aldehyde can be reduced to the corresponding primary alcohol, 2,6-dimethylbenzenepropanol. This is typically achieved through catalytic hydrogenation or with hydride reagents. The reaction rate would depend on the catalyst's activity and concentration.

Electrophilic Aromatic Substitution: The benzene ring, activated by the alkyl group, can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. savemyexams.com However, the two methyl groups at the ortho positions relative to the propanal substituent would sterically hinder attacks at these positions and direct incoming electrophiles primarily to the para position (position 4) and to a lesser extent, the other ortho position (position 6). The kinetics would be slower compared to less hindered analogues due to this steric effect.

Thermodynamic Analysis

Thermodynamic analysis of a reaction determines its spontaneity and the position of equilibrium, governed by the change in Gibbs free energy (ΔG).

Gibbs Free Energy Equation: ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous (exergonic) reaction, while a positive ΔG indicates a non-spontaneous (endergonic) reaction. webassign.net

The enthalpy change (ΔH) reflects the heat absorbed or released during a reaction (endothermic vs. exothermic), largely dependent on the energy of bonds broken and formed. oregonstate.edu The entropy change (ΔS) relates to the change in disorder or randomness of the system.

For the potential transformations of Benzenepropanal, 2,6-dimethyl-:

Oxidation and Reduction: These reactions are typically thermodynamically favorable (negative ΔG), especially oxidation, which leads to the formation of a stable carboxylic acid.

Electrophilic Substitution: The thermodynamic profile would depend on the specific electrophile and the stability of the resulting product.

Without specific experimental findings, a quantitative analysis is not possible. However, computational chemistry methods could be employed to model these reactions and estimate the associated kinetic and thermodynamic parameters.

Interactive Data Table: Conceptual Kinetic and Thermodynamic Parameters

The following table outlines the key parameters that would be determined in a kinetic and thermodynamic study of a hypothetical transformation of Benzenepropanal, 2,6-dimethyl-, such as its oxidation to 2,6-dimethylbenzenepropanoic acid.

| Parameter | Symbol | Unit | Significance |

| Kinetic Parameters | |||

| Rate Constant | k | Varies (e.g., s⁻¹) | Measures the speed of the reaction under specific conditions. |

| Activation Energy | Ea | kJ/mol | The minimum energy required to initiate the reaction. byjus.comresearchgate.net |

| Pre-exponential Factor | A | Varies (e.g., s⁻¹) | Relates to the frequency of correctly oriented collisions. oregonstate.edu |

| Thermodynamic Parameters | |||

| Enthalpy of Reaction | ΔH | kJ/mol | Heat change at constant pressure (negative for exothermic, positive for endothermic). oregonstate.edu |

| Entropy of Reaction | ΔS | J/(mol·K) | Change in system disorder. |

| Gibbs Free Energy | ΔG | kJ/mol | Determines the spontaneity of the reaction (negative for spontaneous). webassign.net |

Advanced Spectroscopic and Spectrometric Characterization of Benzenepropanal, 2,6 Dimethyl Systems

Application of High-Resolution NMR Techniques for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for Benzenepropanal, 2,6-dimethyl- are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure.

High-resolution ¹H NMR would provide information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The predicted chemical shifts and splitting patterns are detailed in the table below. The aldehydic proton is expected to appear far downfield (around 9.8 ppm) as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) group. The three protons on the aromatic ring would appear as a multiplet system, and the two equivalent methyl groups on the ring would yield a sharp singlet.

¹³C NMR spectroscopy identifies the unique carbon environments in the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the 200-205 ppm region.

Predicted NMR Data for Benzenepropanal, 2,6-dimethyl-

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~9.8 | t | -CHO |

| ¹H | ~7.1-7.0 | m | Ar-H (3H) |

| ¹H | ~2.9 | t | Ar-CH₂- |

| ¹H | ~2.8 | t | -CH₂-CHO |

| ¹H | ~2.3 | s | Ar-CH₃ (6H) |

| ¹³C | ~202 | - | C=O |

| ¹³C | ~136 | - | Ar-C (quaternary, C2/C6) |

| ¹³C | ~134 | - | Ar-C (quaternary, C1) |

| ¹³C | ~128 | - | Ar-CH (para to C1) |

| ¹³C | ~126 | - | Ar-CH (meta to C1) |

| ¹³C | ~45 | - | -CH₂-CHO |

| ¹³C | ~25 | - | Ar-CH₂- |

Advanced two-dimensional (2D) NMR techniques are essential for unambiguous assignment and for probing structural dynamics.

Studying the molecule at various temperatures using these NMR techniques could provide insights into the rotational dynamics around the C-C single bonds of the propanal side chain and its preferred conformation relative to the substituted benzene (B151609) ring.

Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be sensitive to the molecule's conformation and its interactions with its environment.

The key functional groups in Benzenepropanal, 2,6-dimethyl- would produce characteristic signals. The most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretch of the aldehyde. The aromatic ring would give rise to several C=C stretching bands.

Predicted Vibrational Frequencies for Benzenepropanal, 2,6-dimethyl-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Medium | Medium |

| Aldehydic C-H Stretch | 2850-2800 & 2750-2700 | Weak | Medium |

| Carbonyl (C=O) Stretch | 1740-1720 | Strong | Medium |

These techniques are powerful for studying molecular structure and interactions:

Mass Spectrometry Techniques for Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining molecular weight and elucidating structure through fragmentation analysis. For Benzenepropanal, 2,6-dimethyl- (C₁₁H₁₄O), the exact mass is 162.1045 u.

In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺·) at m/z = 162. The subsequent fragmentation pattern provides a structural fingerprint.

Predicted Mass Spectrometry Fragmentation for Benzenepropanal, 2,6-dimethyl-

| m/z Value | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 162 | [M]⁺· | [C₁₁H₁₄O]⁺· | Molecular Ion |

| 161 | [M-H]⁺ | [C₁₁H₁₃O]⁺ | Loss of aldehydic hydrogen |

| 133 | [M-CHO]⁺ | [C₁₀H₁₃]⁺ | Loss of formyl radical |

| 119 | [M-C₂H₃O]⁺ | [C₉H₁₁]⁺ | Benzylic cleavage, likely the base peak |

MS techniques are widely applied in process and metabolic studies:

Computational and Theoretical Investigations of Benzenepropanal, 2,6 Dimethyl Reactivity and Structure

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

There are no published studies detailing the use of Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure and energetics of Benzenepropanal, 2,6-dimethyl-. Consequently, data regarding its molecular orbital energies, electron density distribution, and thermodynamic properties derived from these methods are not available.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

No literature could be found that describes the use of molecular dynamics (MD) simulations to study the conformational landscapes or the influence of solvents on Benzenepropanal, 2,6-dimethyl-. As a result, information on its preferred conformations, dynamic behavior, and interactions with various solvent environments from a simulation perspective is absent.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no available computational studies that predict the spectroscopic parameters (such as NMR chemical shifts or IR vibrational frequencies) of Benzenepropanal, 2,6-dimethyl-. Without such predictions, a comparison and validation with any existing experimental spectroscopic data cannot be performed.

Computational Analysis of Reaction Pathways and Transition States

A search for computational analyses of reaction pathways involving Benzenepropanal, 2,6-dimethyl-, including the characterization of transition states for its potential reactions, yielded no results. The mechanisms of reactions it might undergo, and the associated energy barriers, have not been computationally elucidated.

Role of Benzenepropanal, 2,6 Dimethyl in Advanced Organic Synthesis Applications

Benzenepropanal, 2,6-dimethyl- as a Versatile Building Block for Complex Molecules

Development of Novel Reagents or Catalysts from Benzenepropanal, 2,6-dimethyl- Derivatives

There is no significant evidence in the available literature to suggest that Benzenepropanal, 2,6-dimethyl- or its derivatives have been systematically developed into novel reagents or catalysts. The transformation of the aldehyde group into other functionalities (e.g., amines, alcohols, carboxylic acids) could theoretically lead to new ligands for metal-based catalysts or new organocatalysts. The sterically hindered 2,6-dimethylphenyl group is a common motif in catalyst design to create a specific chiral pocket or to enhance catalyst stability. Despite this potential, dedicated research on developing such systems from this specific propanal derivative has not been found.

Strategies for its Incorporation into Macrocycles or Supramolecular Structures

The use of Benzenepropanal, 2,6-dimethyl- in the construction of macrocycles or complex supramolecular assemblies is not documented in the reviewed scientific literature. Bifunctional molecules are often employed in macrocyclization reactions; while Benzenepropanal, 2,6-dimethyl- is monofunctional with respect to its aldehyde group, it could potentially be functionalized further to enable such applications. The rigid and sterically demanding nature of the 2,6-dimethylphenyl unit could, in principle, be used to direct the three-dimensional structure of a macrocycle or supramolecular host. Nevertheless, there are no published strategies or examples of its use in this context.

Polymerization Chemistry and Material Science Applications (e.g., as a monomer or cross-linker)

No specific studies concerning the application of Benzenepropanal, 2,6-dimethyl- in polymerization chemistry or material science were identified. The aldehyde functionality could potentially be used in polymerization reactions, for example, in the formation of phenolic resins or other condensation polymers. It could also be modified to introduce a polymerizable group like a vinyl or acrylate (B77674) function. However, its use as a monomer, comonomer, or cross-linking agent to create or modify polymers has not been reported in the available research.

Environmental Dynamics and Mechanistic Degradation of Benzenepropanal, 2,6 Dimethyl

Abiotic Degradation Pathways: Photolysis, Hydrolysis, and Oxidation in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For organic molecules like Benzenepropanal, 2,6-dimethyl-, the primary abiotic pathways are photolysis, hydrolysis, and oxidation. The class of phenyl propanaldehydes, to which this compound belongs, is generally expected to undergo rapid abiotic degradation in the environment and is not considered persistent. industrialchemicals.gov.au

Hydrolysis: Hydrolysis is the breakdown of a compound due to reaction with water. The aldehyde functional group in Benzenepropanal, 2,6-dimethyl- is generally stable against hydrolysis under typical environmental pH conditions (pH 4-9). Significant degradation through this pathway is not anticipated unless under extreme pH conditions or in the presence of specific catalysts.

Oxidation: In the atmosphere, volatile organic compounds like Benzenepropanal, 2,6-dimethyl- are primarily degraded by reacting with hydroxyl (•OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. The rate of this degradation determines the atmospheric lifetime of the compound. In aquatic and soil environments, oxidation can be mediated by reactive oxygen species. Given its chemical structure—an aromatic ring and an aldehyde group—Benzenepropanal, 2,6-dimethyl- is expected to be susceptible to oxidative processes, contributing to its removal from environmental matrices. industrialchemicals.gov.au

Biotic Transformation and Microbial Metabolism of Benzenepropanal, 2,6-dimethyl- in Aquatic and Soil Systems

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial pathway for the removal of many organic pollutants from aquatic and soil environments.

Aquatic Systems: When released into wastewater, fragrance compounds like Benzenepropanal, 2,6-dimethyl- undergo treatment in sewage treatment plants (STPs). During this process, microbial communities can metabolize the compound. industrialchemicals.gov.au The aldehyde group can be oxidized to a carboxylic acid, forming 2,6-dimethylbenzenepropanoic acid, which may then undergo further degradation through pathways like beta-oxidation. The aromatic ring can be cleaved by dioxygenase enzymes, a common mechanism used by bacteria to break down aromatic hydrocarbons. ufz.de Phenyl propanaldehydes as a group are expected to undergo rapid biotic degradation and are not considered persistent or bioaccumulative. industrialchemicals.gov.au

Soil Systems: If biosolids from STPs are applied to land, Benzenepropanal, 2,6-dimethyl- can enter terrestrial ecosystems. industrialchemicals.gov.au Soil microorganisms, including bacteria like Pseudomonas and Alcaligenes and various fungi, are well-known for their ability to degrade a wide range of aromatic compounds. nih.govnih.gov They can utilize such compounds as a source of carbon and energy. The degradation pathway in soil is likely similar to that in aquatic systems, involving the oxidation of the side chain and eventual cleavage of the benzene (B151609) ring. The rate of biodegradation in soil depends on factors such as soil type, moisture, temperature, oxygen availability, and the microbial community present.

Modeling Environmental Fate and Transport of Benzenepropanal, 2,6-dimethyl-

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. researchgate.net These models use the physicochemical properties of a substance to estimate its partitioning between air, water, soil, and sediment. nih.gov Key properties include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the Henry's Law constant. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, such as the OPEn structure–activity/property Relationship App (OPERA), can estimate these properties and predict environmental fate endpoints when experimental data are lacking. researchgate.netosti.gov Based on these properties, models can predict whether a chemical is likely to volatilize into the atmosphere, adsorb to soil particles, or remain dissolved in water.

While specific experimental data for Benzenepropanal, 2,6-dimethyl- are limited, data for other phenyl propanaldehydes illustrate the range of properties for this chemical class, which are used as inputs for fate models like the US EPA's EPI Suite™. industrialchemicals.gov.au

| Property | Trifernal (Benzenepropanal, α-methyl-) | Majantal (Benzenepropanal, α-methyl-4-(1-methylethyl)-) | Lilial (Benzenepropanal, 4-(1,1-dimethylethyl)-α-methyl-) |

|---|---|---|---|

| Vapour Pressure | 5.2 Pa at 20°C | 1.17 Pa | 0.25 Pa |

| Water Solubility | 2000 mg/L | 60 mg/L | 33 mg/L |

| Henry's Law Constant (calculated) | 0.2 Pa·m³/mol | 2.1 Pa·m³/mol | 2.5 Pa·m³/mol |

| log Kow (Octanol-Water Partition Coefficient) | 1.9 | 3 | 4.2 |

These properties suggest that phenyl propanaldehydes are generally volatile to moderately volatile liquids and have low to moderate solubility in water. industrialchemicals.gov.au A higher log Kow value, as seen with Lilial, indicates a greater tendency to adsorb to organic matter in soil and sediment and to bioaccumulate. industrialchemicals.gov.au

Advanced Analytical Methodologies for Trace Detection in Environmental Samples

Detecting trace levels of fragrance ingredients in complex environmental matrices like water, soil, and sediment requires highly sensitive and selective analytical methods. researchgate.net The volatile nature of Benzenepropanal, 2,6-dimethyl- makes it well-suited for analysis by gas chromatography (GC). alwsci.com

Sample Preparation: The first step is to extract the compound from the environmental sample and concentrate it. Common techniques include:

Liquid-Liquid Extraction (LLE): Using a solvent to extract the analyte from a water sample.

Solid-Phase Extraction (SPE): Passing a water sample through a solid sorbent cartridge that retains the analyte, which is then eluted with a small volume of solvent. nih.govresearchgate.net

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (or its headspace), adsorbing the analyte for direct injection into the GC. alwsci.com

Instrumental Analysis: The primary technique for the analysis of volatile and semi-volatile fragrance compounds is Gas Chromatography coupled with Mass Spectrometry (GC-MS). cdc.govphytochemia.com

Gas Chromatography (GC): Separates the components of a mixture based on their boiling points and interaction with the stationary phase of the GC column. nih.gov

Mass Spectrometry (MS): Acts as a detector, ionizing the separated components and identifying them based on their unique mass-to-charge ratio and fragmentation pattern. cdc.gov This provides high selectivity and allows for confident identification and quantification, even at very low concentrations (ng/L or part-per-trillion levels). researchgate.netnih.gov

For enhanced sensitivity, tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) can be employed.

| Technique | Description | Typical Application | Detection Levels |

|---|---|---|---|

| Solid-Phase Microextraction (SPME)-GC-MS | A solvent-less extraction technique followed by GC-MS analysis. The SPME fiber adsorbs analytes from the sample, which are then thermally desorbed in the GC inlet. alwsci.com | Water, air samples. | ng/L (ppt) |

| Solid-Phase Extraction (SPE)-GC-MS/MS | Analytes are extracted and concentrated from a liquid sample onto a solid sorbent, then eluted and analyzed by GC with a highly selective tandem mass spectrometer. nih.gov | Wastewater, surface water. | Low ng/L (ppt) |

| Liquid-Liquid Microextraction (LLME)-GC-MS | Uses a minimal amount of solvent to extract analytes from an aqueous sample before GC-MS analysis. researchgate.net | Drinking water, surface water. | ng/L (ppt) |

| Gas Chromatography-Olfactometry (GC-O) | Combines GC with human sensory perception. A trained panelist sniffs the column effluent to identify specific odor-active compounds. alwsci.com | Odor characterization in air and water. | N/A (sensory-based) |

Bio Organic Chemistry and Mechanistic Biological Interactions of Benzenepropanal, 2,6 Dimethyl

Enzyme Substrate Specificity and Biotransformation Pathways (in vitro studies, non-human)

While specific in vitro biotransformation studies on Benzenepropanal, 2,6-dimethyl- are not extensively documented in publicly available literature, the metabolic fate of aromatic aldehydes is generally well-characterized. In non-human in vitro systems, such as those using rat or other mammalian liver microsomes and hepatocytes, benzenepropanal derivatives are expected to undergo several key biotransformation reactions. These pathways are primarily enzymatic, involving oxidation and reduction processes.

The principal metabolic pathways for aromatic aldehydes include:

Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. This reaction is typically catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of enzymes present in various tissues, with high concentrations in the liver. The resulting metabolite would be 2,6-dimethylbenzenepropanoic acid.

Reduction: The aldehyde group can also be reduced to a primary alcohol, forming 2,6-dimethylbenzenepropanol. This conversion is generally catalyzed by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs).

Hydroxylation: The aromatic ring can undergo hydroxylation at various positions, catalyzed by cytochrome P450 (CYP) enzymes. The presence of the two methyl groups at positions 2 and 6 may influence the regioselectivity of this hydroxylation.

In vitro studies on structurally similar compounds, such as 4-(1,1-dimethylethyl)-.alpha.-methyl-benzenepropanal, have been conducted using rat and mini pig skin models, as well as rat and human hepatocytes. industrialchemicals.gov.au These studies indicate that metabolism can vary between species, with rat hepatocytes showing a higher rate of metabolite formation compared to human hepatocytes for certain substrates. industrialchemicals.gov.au The general expectation is that Benzenepropanal, 2,6-dimethyl- would be readily metabolized, with the balance between the oxidative and reductive pathways depending on the specific enzyme kinetics and the cellular environment.

Table 1: Predicted In Vitro Biotransformation Pathways of Benzenepropanal, 2,6-dimethyl-

| Transformation Pathway | Enzyme Family | Predicted Metabolite |

| Oxidation | Aldehyde Dehydrogenase (ALDH) | 2,6-dimethylbenzenepropanoic acid |

| Reduction | Alcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR) | 2,6-dimethylbenzenepropanol |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives of Benzenepropanal, 2,6-dimethyl- |

Chemo-sensory Receptor Binding and Olfactory Transduction Mechanisms

The perception of odorants like Benzenepropanal, 2,6-dimethyl- is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. Olfactory receptors are a large family of G-protein coupled receptors (GPCRs). nih.gov The binding of an odorant molecule to an OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

The general mechanism of olfactory transduction is as follows:

An odorant molecule, such as Benzenepropanal, 2,6-dimethyl-, binds to a specific OR.

This binding activates the associated G-protein (Gαolf).

The activated Gαolf stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).

cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

The opening of CNG channels allows for an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the neuron's membrane.

If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

While the specific olfactory receptors that bind to Benzenepropanal, 2,6-dimethyl- have not been identified or "deorphanized," it is understood that the structural features of an odorant determine its binding affinity and specificity to different ORs. The recognition of Benzenepropanal, 2,6-dimethyl- would depend on its size, shape, and the presence of the aldehyde functional group and the dimethyl-substituted benzene (B151609) ring. The unique combination of these features allows it to fit into the binding pocket of a specific subset of ORs. Studies on other odorants, like 2-isobutyl-3-methoxypyrazine, have successfully identified specific olfactory receptors, demonstrating the feasibility of such research. nih.gov

Structure-Activity Relationship Studies for Biochemical Effects

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological or biochemical effects. For aromatic compounds like Benzenepropanal, 2,6-dimethyl-, QSAR studies can help predict their activity based on physicochemical properties.

For substituted benzenes, key structural features and molecular descriptors that influence biochemical effects include:

Lipophilicity (log P): The octanol-water partition coefficient (log P) is a measure of a compound's hydrophobicity. It often plays a crucial role in determining how a molecule interacts with biological membranes and receptors. For many substituted benzenes, toxicity is well-correlated with log P. nih.gov

Electronic Properties: The electronic nature of substituents on the benzene ring can significantly impact reactivity and interaction with biological targets. Parameters like the Hammett constant can quantify these effects.

Steric Factors: The size and shape of the molecule and its substituents, in this case, the two methyl groups at the 2 and 6 positions and the propanal side chain, influence how it fits into enzyme active sites or receptor binding pockets.

Table 2: Influence of Structural Modifications on the Biological Activity of Aromatic Aldehydes (General Trends)

| Structural Modification | General Effect on Biological Activity |

| Increased alkyl chain length | Often increases lipophilicity, potentially enhancing membrane interactions and toxicity. |

| Position of substituents on the ring | Can affect metabolic stability and receptor binding affinity due to steric hindrance or electronic effects. |

| Addition of hydroxyl groups to the ring | Generally increases antioxidant activity but may decrease membrane permeability. orientjchem.org |

| Presence of electron-withdrawing groups | Can increase the reactivity of the aldehyde group. |

Mechanisms of Antimicrobial Activity in Model Systems (e.g., antifungal, antibacterial)

Aromatic aldehydes and related phenolic compounds are known to possess antimicrobial properties. While direct studies on the antimicrobial mechanism of Benzenepropanal, 2,6-dimethyl- are limited, the mechanisms of similar compounds have been investigated in model systems.

Antifungal Activity: The antifungal action of aromatic aldehydes is often attributed to their ability to disrupt the fungal cell membrane. This can occur through several mechanisms:

Membrane Permeabilization: The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the fungal cell membrane, increasing its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately cell death.

Inhibition of Ergosterol (B1671047) Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Some antifungal agents act by inhibiting the enzymes involved in the ergosterol biosynthesis pathway. This leads to a defective cell membrane and increased susceptibility to osmotic stress. Transcriptome analysis of Botrytis cinerea treated with (E)-2-hexenal, another unsaturated aldehyde, revealed downregulation of genes involved in ergosterol biosynthesis. frontiersin.org

Antibacterial Activity: The antibacterial mechanisms of aromatic aldehydes can be multifaceted and may include:

Cell Membrane Damage: Similar to their antifungal action, these compounds can disrupt the bacterial cell membrane, leading to a loss of structural integrity and function.

Enzyme Inhibition: The aldehyde group is reactive and can form covalent bonds with nucleophilic groups (such as sulfhydryl and amino groups) in proteins. This can lead to the inactivation of essential enzymes involved in metabolism and other cellular processes.

Interaction with DNA: Some aromatic compounds have been shown to interact with DNA, potentially interfering with replication and transcription.

Table 3: Antimicrobial Activity of Structurally Related Compounds

| Compound | Organism | Type of Activity | Reference |

| Benzaldehyde | Staphylococcus aureus | Modulates antibiotic action | |

| (E)-2-hexenal | Botrytis cinerea | Antifungal | frontiersin.org |

| Pterostilbene (dimethylated resveratrol) | Various fungi | Antifungal | mdpi.com |

Emerging Research Frontiers and Future Directions for Benzenepropanal, 2,6 Dimethyl Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and fragrance compounds is undergoing a significant transformation with the adoption of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid optimization and scale-up. For a compound like Benzenepropanal, 2,6-dimethyl-, these advancements hold considerable promise.

Flow chemistry, characterized by the continuous movement of reagents through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can be particularly beneficial in the synthesis of aromatic aldehydes, which can be susceptible to over-oxidation or side reactions under conventional batch conditions. The application of flow chemistry to the synthesis of aldehydes has been shown to improve efficiency and selectivity. For instance, biocatalytic methods for the preparation of aromatic aldehydes in flow reactors have demonstrated excellent yields and short reaction times. worktribe.com

Automated synthesis platforms, often integrated with flow chemistry systems, can further accelerate the discovery and optimization of synthetic routes to compounds like Benzenepropanal, 2,6-dimethyl-. These platforms can systematically vary reaction conditions and reagents, enabling high-throughput screening of reaction parameters to identify optimal synthetic pathways. While specific studies on the flow synthesis of Benzenepropanal, 2,6-dimethyl- are not yet prevalent in the literature, the general success of these techniques for other aromatic aldehydes suggests a strong potential for its application.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of Benzenepropanal, 2,6-dimethyl-

| Feature | Advantage in the Synthesis of Benzenepropanal, 2,6-dimethyl- |

| Precise Temperature Control | Minimizes the formation of byproducts and decomposition of the target molecule. |

| Enhanced Mixing | Improves reaction rates and ensures homogeneity, leading to higher yields. |

| Increased Safety | Smaller reaction volumes reduce the risks associated with exothermic reactions or hazardous reagents. |

| Facilitated Scale-up | Production can be increased by extending the operating time rather than redesigning the reactor. |

| Integration of In-line Analysis | Allows for real-time monitoring and optimization of the reaction. |

Applications in Optoelectronics or Nanomaterials

The exploration of organic molecules for applications in optoelectronics and nanomaterials is a rapidly growing field of research. Aromatic compounds, in particular, often possess interesting electronic and photophysical properties that can be exploited in the design of novel materials. While the specific optoelectronic properties of Benzenepropanal, 2,6-dimethyl- have not been extensively studied, its molecular structure suggests potential avenues for investigation.

The benzene (B151609) ring and the propanal functional group offer sites for chemical modification, allowing for the tuning of its electronic properties. For example, the aldehyde group could be used as a reactive handle to anchor the molecule to the surface of nanomaterials, such as gold nanoparticles or quantum dots. The functionalization of nanoparticles with organic molecules can alter their physical and chemical properties, leading to new applications in sensing, catalysis, and biomedical imaging. Aromatic aldehydes have been successfully used to functionalize the surface of iron oxide nanoparticles. acs.org

Furthermore, the aromatic core of Benzenepropanal, 2,6-dimethyl- could potentially be incorporated into larger conjugated systems, which are the building blocks of organic semiconductors and light-emitting materials. Research into the synthesis and optoelectronic properties of substituted benzenepropanal derivatives could reveal new opportunities for this class of compounds in the development of advanced materials.

Advanced Reaction Design via Machine Learning and Artificial Intelligence

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis and materials discovery. These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design novel synthetic routes. For a molecule like Benzenepropanal, 2,6-dimethyl-, AI and ML can play a significant role in several areas.

One key application is in the prediction of its sensory properties. The fragrance and flavor industry is increasingly using AI to design new aroma molecules. visium.com By training algorithms on large databases of chemical structures and their corresponding scent profiles, it is possible to predict the odor of a new molecule like Benzenepropanal, 2,6-dimethyl- or to design derivatives with specific desired fragrances. This approach can significantly reduce the time and cost associated with the traditional trial-and-error process of fragrance discovery.

In addition to property prediction, ML models can be used to optimize the synthesis of Benzenepropanal, 2,6-dimethyl-. By analyzing the results of previous reactions, these models can identify the key parameters that influence the yield and purity of the product. This information can then be used to design more efficient and robust synthetic processes. As the field of automated synthesis grows, the integration of AI and ML will be crucial for enabling the autonomous discovery and production of valuable chemicals.

Table 2: Potential Applications of AI and Machine Learning in the Study of Benzenepropanal, 2,6-dimethyl-

| Application Area | Specific Task | Potential Impact |

| Fragrance Design | Predict the odor profile of Benzenepropanal, 2,6-dimethyl- and its derivatives. | Accelerate the discovery of new fragrance ingredients. |

| Synthesis Planning | Propose novel and efficient synthetic routes. | Reduce the time and resources required for chemical synthesis. |

| Reaction Optimization | Identify the optimal conditions for maximizing yield and purity. | Improve the efficiency and sustainability of the manufacturing process. |

| Property Prediction | Estimate physicochemical and toxicological properties. | Guide the development of safe and effective products. |

Exploration of Benzenepropanal, 2,6-dimethyl- in Natural Product Biogenesis and Chemical Ecology

While Benzenepropanal, 2,6-dimethyl- is primarily known as a synthetic compound, the study of its potential role in natural systems could uncover new biological activities and ecological functions. Aromatic aldehydes are a diverse class of natural products that play crucial roles in plant-animal interactions, defense mechanisms, and as signaling molecules. creative-proteomics.com

Investigating the possible biosynthetic pathways that could lead to the formation of Benzenepropanal, 2,6-dimethyl- in plants or microorganisms could provide insights into novel enzymatic reactions and metabolic networks. Although there is no direct evidence of its natural occurrence, the structural similarity to other known natural products suggests that its existence in nature, even in trace amounts, cannot be entirely ruled out.

In the context of chemical ecology, the volatile nature of Benzenepropanal, 2,6-dimethyl- makes it a candidate for a semiochemical, a molecule that mediates interactions between organisms. It could potentially act as a pheromone, an allomone (benefiting the sender), or a kairomone (benefiting the receiver). Research in this area would involve testing the behavioral responses of insects and other organisms to this compound, which could lead to the development of new pest management strategies or a deeper understanding of ecological communication. The study of aldehyde compounds in biological systems is a rich field with implications for medicine, agriculture, and environmental science. creative-proteomics.com

Q & A

Basic: What are the recommended synthetic routes for 2,6-dimethyl-Benzenepropanal, and how can reaction conditions be optimized?

Answer:

The synthesis of 2,6-dimethyl-Benzenepropanal typically involves Friedel-Crafts alkylation or Grignard reactions to introduce the propionaldehyde chain onto a 2,6-dimethylbenzene precursor. Key considerations include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts to enhance electrophilic substitution efficiency .

- Temperature control : Maintain sub-zero temperatures during Grignard reactions to prevent side-product formation.

- Purification : Employ column chromatography or distillation to isolate the aldehyde group, which is prone to oxidation.

Optimization : Reaction yields can be improved by adjusting solvent polarity (e.g., dichloromethane for Friedel-Crafts) and stoichiometric ratios of reagents. Analytical techniques like NMR and GC-MS are critical for verifying structural integrity .

Basic: How should researchers characterize the purity and structural integrity of 2,6-dimethyl-Benzenepanal?

Answer:

Characterization requires a multi-technique approach:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the aromatic protons (6.8–7.2 ppm) and aldehyde proton (~9.8 ppm) .

- HPLC/GC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted precursors or oxidation byproducts) .

- FT-IR : Identify functional groups (C=O stretch at ~1720 cm⁻¹ for the aldehyde) .

Data validation : Cross-reference spectral data with PubChem entries (InChI key: InChI=1S/C14H14O...) to ensure consistency .

Advanced: What strategies are effective for resolving enantiomers of 2,6-dimethyl-Benzenepropanal derivatives?

Answer:

For chiral derivatives, capillary electrophoresis (CE) with cyclodextrins (CDs) is highly effective:

- Chiral selector : Use 2,6-dimethyl-β-CD to exploit host-guest interactions with the aromatic and aldehyde groups .

- Method optimization : Adjust pH (8.0–9.0) and CD concentration (5–10 mM) to enhance enantiomer migration order.

Critical note : Supplier-dependent CD purity significantly impacts resolution. For example, high-isomeric-purity CDs from Supplier 1 achieved baseline separation of ropivacaine enantiomers, while lower-quality CDs failed .

Advanced: How can computational chemistry predict the reactivity of 2,6-dimethyl-Benzenepropanal in complex reactions?

Answer:

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal:

- Reactivity hotspots : Calculate Fukui indices to identify nucleophilic sites (e.g., aldehyde carbon) prone to nucleophilic attack .

- Solvent effects : Simulate solvent interactions (e.g., water vs. toluene) to predict reaction pathways.

Validation : Compare computational results with experimental kinetic data (e.g., oxidation rates in air) to refine models .

Data Contradiction: How should researchers address discrepancies in biological activity data across studies?

Answer:

Discrepancies often arise from purity variability or analytical limitations :

- Purity reassessment : Re-analyze batches via HPLC-MS to rule out degradation products (e.g., benzoic acid derivatives from aldehyde oxidation) .

- Standardized protocols : Use PubChem’s computed physicochemical properties (e.g., logP = 2.8) to normalize bioassay conditions (e.g., solubility in DMSO) .

- Supplier audits : Verify chemical sources, as impurities in reagents (e.g., residual solvents) can skew results .

Application in Drug Design: What in vitro assays are suitable for evaluating its bioactivity?

Answer:

Focus on target-specific assays :

- Enzymatic inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method, given structural similarity to known inhibitors .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins.

- Molecular docking : Model interactions with AChE’s active site (PDB ID: 1ACJ) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.